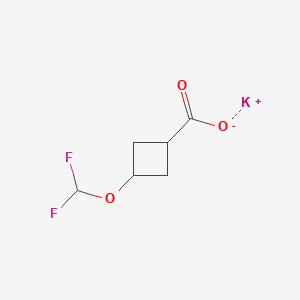

Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate is a chemical compound with the CAS Number: 2580209-57-8 . It has a molecular weight of 204.21 .

Synthesis Analysis

The synthesis of similar compounds, such as Bicyclobutanes (BCBs), has been studied extensively . The first known synthesis of a BCB was in 1959 when Wiberg and Ciula reported that treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide afforded an ester-substituted BCB .Molecular Structure Analysis

The InChI code for Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate is 1S/C6H8F2O3.K/c7-6(8)11-4-1-3(2-4)5(9)10;/h3-4,6H,1-2H2,(H,9,10);/q;+1/p-1 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Bicyclobutanes (BCBs), which are structurally similar to the compound , have been used in “strain-release” transformations . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation .Applications De Recherche Scientifique

Pharmaceutical Research

Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate is utilized in pharmaceutical research due to its potential as a building block for drug development. Its unique structure allows for the synthesis of novel compounds that may exhibit therapeutic properties. The difluoromethoxy group in particular is of interest for its ability to improve the metabolic stability of pharmaceuticals .

Material Science

In the field of material science, this compound’s stability under various conditions is explored to develop new materials with enhanced properties. Its resistance to temperature and chemical reactions makes it a candidate for creating polymers or coatings that require durability .

Chemical Synthesis

This potassium salt serves as a reagent in chemical synthesis, where it can be used to introduce the difluoromethoxy functional group into other chemical compounds. This is particularly valuable in synthesizing molecules with specific fluorinated substructures, which are prevalent in many advanced materials and agrochemicals .

Analytical Chemistry

In analytical chemistry, EN300-27706979 can be used as a standard or reference compound when developing new analytical methods. Its well-defined structure and properties provide a benchmark for calibrating instruments or validating techniques .

Chromatography

The compound’s unique properties make it suitable for use as a stationary phase in chromatography. Its ability to interact with various molecules could help in separating complex mixtures, aiding in the purification of specific compounds .

Safety And Hazards

Orientations Futures

The unique chemistry of small, strained carbocyclic systems like BCBs has prompted a resurgence of interest in strained carbocyclic species . They have potential as bioisosteres, have a high fraction of sp3 carbons, and have limited appearance in the patent literature . This suggests that there could be future research directions for Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate and similar compounds.

Propriétés

IUPAC Name |

potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3.K/c7-6(8)11-4-1-3(2-4)5(9)10;/h3-4,6H,1-2H2,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICXRYZCTGBMDN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OC(F)F)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2KO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Fluorophenoxy)methyl]-2-furoic acid](/img/structure/B2851555.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2851556.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine](/img/structure/B2851557.png)

![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2851568.png)

![(E)-3-(4-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2851570.png)

![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N'-methylbenzenecarbohydrazide](/img/structure/B2851572.png)

![4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2851575.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2851577.png)